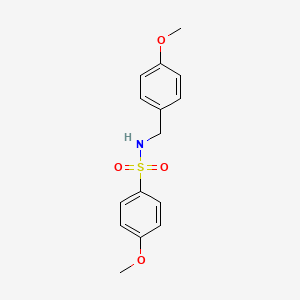

4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-19-13-5-3-12(4-6-13)11-16-21(17,18)15-9-7-14(20-2)8-10-15/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADICDMNVKEEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Methoxy N 4 Methoxybenzyl Benzenesulfonamide

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of the target molecule, 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, involves a primary disconnection at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This bond is reliably formed through the reaction of a sulfonyl chloride with an amine. This disconnection points to two principal precursors: 4-methoxybenzenesulfonyl chloride and 4-methoxybenzylamine (B45378). Each of these precursors is synthesized from simpler, commercially available starting materials.

Role of Aniline (B41778) Derivatives and Benzylamines in Synthesis

While aniline derivatives like p-anisidine (B42471) (4-methoxyaniline) are common precursors in the synthesis of many N-arylsulfonamides, the target molecule specifically requires 4-methoxybenzylamine for the final amination step. orgsyn.orgresearchgate.netmdpi.com The synthesis of related compounds often involves the direct reaction of a benzenesulfonyl chloride with p-anisidine. mdpi.comnih.gov For the synthesis of this compound, however, the key nitrogen-containing precursor is 4-methoxybenzylamine. This amine provides the benzyl (B1604629) spacer between the nitrogen atom and the second methoxy-substituted phenyl ring. orgsyn.org

Chlorosulfonic Acid as a Sulfonation Reagent

Chlorosulfonic acid (ClSO₃H) is a highly effective and widely used reagent for the sulfonation and subsequent chlorination of activated aromatic rings, such as anisole (B1667542) (methoxybenzene). researchgate.netwikipedia.org It serves as the reagent of choice for preparing the 4-methoxybenzenesulfonyl chloride precursor in a process known as sulfochlorination. researchgate.net The reaction proceeds via electrophilic aromatic substitution, where the potent electrophile is generated from chlorosulfonic acid. stackexchange.com The use of excess chlorosulfonic acid helps to drive the reaction to completion and suppress the formation of sulfone byproducts. google.com

Multi-Step Synthesis Protocols

The synthesis of this compound is a two-step process involving the preparation of the sulfonyl chloride followed by its reaction with the appropriate amine.

Sulfonation Procedures

The first critical step is the synthesis of 4-methoxybenzenesulfonyl chloride from anisole. This is achieved by the electrophilic aromatic substitution of anisole with chlorosulfonic acid. researchgate.net The methoxy (B1213986) group is an ortho-, para-directing activator, leading to the para-substituted product as the major isomer due to reduced steric hindrance. The reaction must be carefully controlled to achieve a good yield. researchgate.net

A typical laboratory procedure involves the slow, dropwise addition of dry anisole to a stirred excess of chlorosulfonic acid while maintaining a low temperature (e.g., 0-5 °C) using an ice bath. researchgate.net After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure the reaction goes to completion. researchgate.net The final product is isolated by cautiously pouring the reaction mixture into a slurry of ice and water, which precipitates the solid sulfonyl chloride. The product is then collected by filtration and washed with water. researchgate.net

Table 1: Reaction Conditions for Synthesis of p-Methoxybenzenesulfonyl Chloride

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Anisole | researchgate.net |

| Reagent | Chlorosulfonic Acid (in excess) | researchgate.net |

| Temperature | 0-5 °C during addition | researchgate.net |

| Reaction Time | Stir until HCl evolution ceases | researchgate.net |

| Work-up | Poured into ice water, filtration | researchgate.net |

Amination Reactions

The second step is the amination (or sulfonylation of the amine), where the synthesized 4-methoxybenzenesulfonyl chloride is reacted with 4-methoxybenzylamine to form the final sulfonamide product. orgsyn.org This nucleophilic substitution reaction typically takes place in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. orgsyn.orgmdpi.com

In a representative synthesis, 4-methoxybenzylamine and a base, such as triethylamine (B128534) or sodium carbonate, are dissolved in a suitable solvent like dichloromethane. orgsyn.orgmdpi.com The 4-methoxybenzenesulfonyl chloride is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. orgsyn.org After the addition, the mixture is allowed to warm to room temperature and stirred until the reaction is complete. orgsyn.org The work-up involves quenching the reaction with aqueous acid (e.g., 1N HCl), separating the organic layer, washing it with brine, drying it over an agent like magnesium sulfate, and finally removing the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization. orgsyn.org

Table 2: General Conditions for Sulfonamide Formation

| Parameter | Condition | Source |

|---|---|---|

| Reactant 1 | 4-Methoxybenzenesulfonyl Chloride | researchgate.netresearchgate.net |

| Reactant 2 | 4-Methoxybenzylamine | orgsyn.org |

| Base | Triethylamine or Sodium Carbonate | orgsyn.orgmdpi.com |

| Solvent | Dichloromethane | orgsyn.org |

| Temperature | 0 °C to Room Temperature | orgsyn.org |

| Purification | Recrystallization | orgsyn.org |

Optimization of Reaction Conditions and Yield

For the sulfonation step , temperature control is paramount. Adding anisole at low temperatures (0-5 °C) minimizes the formation of undesired isomers and sulfone byproducts. researchgate.net The molar ratio of chlorosulfonic acid to anisole is also important; a significant excess of chlorosulfonic acid is typically used. researchgate.net

For the amination step , the choice of base and solvent can significantly impact the reaction. While tertiary amines like triethylamine are common in organic solvents, inorganic bases like sodium carbonate can be effective in aqueous or biphasic systems. orgsyn.orgmdpi.com The reaction temperature and time are also key variables. While some reactions proceed to completion within minutes, others may require several hours or even days of stirring. orgsyn.orgmdpi.com For analogous reactions, yields can be very high, often in the range of 80-98%, when conditions are optimized. orgsyn.orgmdpi.com For example, the reaction of 2-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine yields the crude product in 98% yield, which is refined to a 90-91% yield after recrystallization. orgsyn.org Similarly, the reaction of 4-nitrobenzenesulfonyl chloride with p-anisidine has been reported with an 85.8% yield. mdpi.com

Table 3: Reported Yields for Analogous Sulfonamide Syntheses

| Sulfonyl Chloride | Amine | Base | Yield | Source |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine | 90-91% | orgsyn.org |

| 4-Nitrobenzenesulfonyl chloride | p-Anisidine | Sodium Carbonate | 85.84% | mdpi.com |

These examples demonstrate that high yields are achievable through careful selection of reagents and reaction conditions.

Advanced Synthetic Strategies for Derivatives

The development of sophisticated synthetic methods allows for the precise modification of the parent compound, enabling the creation of a library of derivatives with varied electronic and steric properties. These advanced strategies are crucial for structure-activity relationship studies and the optimization of lead compounds in medicinal chemistry.

N-Alkylation:

The nitrogen atom of the sulfonamide moiety in derivatives of this compound can be further functionalized through N-alkylation. This is a common strategy to introduce additional structural diversity. ionike.com Traditional methods often involve the reaction of a primary sulfonamide with an alkyl halide in the presence of a base. dnu.dp.ua More advanced and environmentally benign approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, which generates water as the only byproduct. ionike.com

Various catalytic systems have been developed to facilitate this transformation. For instance, manganese-catalyzed N-alkylation of sulfonamides with benzylic alcohols has proven to be efficient. acs.org In a typical reaction, a sulfonamide such as 4-methoxybenzenesulfonamide (B72560) can be reacted with a benzylic alcohol in the presence of a manganese(I) PNP pincer precatalyst and a base like potassium carbonate to yield the corresponding N-alkylated product in high yield. acs.org Copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols also represents a viable and well-studied approach. ionike.com The choice of catalyst and reaction conditions can be tailored to accommodate a range of functional groups on both the sulfonamide and the alcohol. acs.org

Interactive Data Table: Catalytic N-Alkylation of 4-methoxybenzenesulfonamide

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mn(I) PNP pincer | Benzyl alcohol | K₂CO₃ | Xylenes | 150 | 92 | acs.org |

| Cu(OAc)₂ | Benzyl alcohol | K₂CO₃ | Toluene | 110 | >95 | ionike.com |

| FeCl₂ | Benzyl alcohol | K₂CO₃ | Toluene | 135 | >90 | ionike.com |

N-Acylation:

N-acylation of the sulfonamide nitrogen introduces an acyl group, which can significantly alter the compound's electronic properties and biological activity. This transformation is typically achieved by reacting the sulfonamide with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. dergipark.org.tr However, due to the relatively low nucleophilicity of the sulfonamide nitrogen, these reactions can sometimes require harsh conditions or the use of activating agents. nih.gov

A more versatile method involves the use of N-acylbenzotriazoles as acylating agents. This approach allows for the efficient N-acylation of sulfonamides under milder conditions and is compatible with a broader range of functional groups, including those for which the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.orgepa.gov The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) to deprotonate the sulfonamide, thereby increasing its nucleophilicity. semanticscholar.org

The periphery of the this compound molecule offers several sites for functional group interconversion and side-chain modification. These transformations are essential for fine-tuning the molecule's properties.

One key area for modification is the methoxy group on either of the phenyl rings. The methoxy group is generally an electron-donating group at the para position. wikipedia.org It can be cleaved to the corresponding phenol, which can then be used as a handle for further functionalization, such as etherification with different alkyl or aryl groups, or conversion to esters.

Another avenue for modification is the aromatic rings themselves. Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents, such as nitro groups or halogens, onto the phenyl rings. The directing effects of the existing substituents (the methoxy and sulfonamide groups) will govern the position of the incoming electrophile. For instance, the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide has been achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. nih.gov

Modern synthetic chemistry has seen a surge in the use of photoredox catalysis, often in combination with transition metal catalysis, to achieve novel transformations under mild conditions. Dual copper and visible light catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the S-N bond central to sulfonamides. acs.orgresearchgate.net

This dual catalytic system can be employed for the synthesis of sulfonamides from aryl halides and sulfinates. nih.gov In a typical setup, a copper(I) catalyst, upon irradiation with visible light, can engage in a photocatalytic cycle. The excited state of the copper complex can facilitate single-electron transfer (SET) processes that lead to the formation of sulfonyl radicals from sulfinate salts. These radicals can then be trapped by an amine or an amine-copper complex to form the desired sulfonamide. acs.orgnih.gov This methodology offers a distinct mechanistic pathway compared to traditional nucleophilic substitution reactions and can tolerate a broader range of functional groups. acs.orgresearchgate.net

The mechanism often involves the photoexcited copper catalyst promoting the formation of an aryl radical from an aryl halide. This radical can then react with a sulfur dioxide source to generate a sulfonyl radical. Concurrently, the copper catalyst can activate an amine. The coupling of the sulfonyl radical and the activated amine, mediated by the copper center, leads to the final sulfonamide product. acs.org

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. Detailed mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and the trapping of intermediates, along with computational modeling.

In certain synthetic routes to sulfonamides, particularly those involving azides as nitrogen sources, the formation of highly reactive nitrene intermediates has been proposed. wikipedia.org Nitrenes are the nitrogen analogues of carbenes and can exist in either a singlet or a triplet electronic state. aakash.ac.in The triplet nitrene, being a diradical, exhibits distinct reactivity compared to the singlet state.

In the context of dual copper and visible light catalysis using aryl azides, it has been proposed that the photocatalyst can transfer energy to the aryl azide, leading to the extrusion of dinitrogen and the formation of a triplet nitrene. uq.edu.au This triplet nitrene can then be intercepted by a sulfonyl radical, generated in a parallel photocatalytic cycle, to form the S-N bond of the sulfonamide. The involvement of a triplet nitrene intermediate can influence the stereochemical outcome of the reaction and its compatibility with other functional groups.

The choice of solvent and base can have a profound impact on the kinetics and selectivity of sulfonamide synthesis. Solvents can influence the solubility of reactants and intermediates, stabilize transition states, and in some cases, directly participate in the reaction mechanism. researchgate.netnih.gov For instance, in the N-alkylation of sulfonamides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the sulfonamide salt and facilitate the nucleophilic attack on the alkyl halide. nih.gov

The base plays a critical role in deprotonating the sulfonamide, which is a crucial step for subsequent N-alkylation or N-acylation. The strength of the base must be sufficient to deprotonate the sulfonamide (pKa typically around 10) but should not promote unwanted side reactions. Common bases include inorganic carbonates (e.g., K₂CO₃), hydroxides, and strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ionike.comacs.org The nature of the base can also affect the aggregation state of the sulfonamide anion and its reactivity.

In catalytic reactions, the base can also play a role in the catalytic cycle itself, for example, by facilitating the regeneration of the active catalyst. acs.org The interplay between the solvent, base, and catalyst system is a key area of investigation for optimizing the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Two sets of signals would be expected for the two para-substituted benzene (B151609) rings. The protons on the 4-methoxybenzenesulfonyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). Similarly, the protons on the 4-methoxybenzyl group would also present as two doublets in this region. The exact chemical shifts would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonamide group.

Aliphatic Protons: The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would be expected to appear as a singlet or a doublet (if coupled to the N-H proton) in the aliphatic region (typically δ 4.0-5.0 ppm). The protons of the two methoxy (-OCH₃) groups would each produce a sharp singlet, likely at slightly different chemical shifts in the upfield region (typically δ 3.7-3.9 ppm), due to their different electronic environments.

N-H Proton: The proton attached to the nitrogen of the sulfonamide group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (SO₂C₆H₄) | 7.5 - 7.9 | Doublet | 2H |

| Aromatic (SO₂C₆H₄) | 6.8 - 7.2 | Doublet | 2H |

| Aromatic (CH₂C₆H₄) | 7.0 - 7.4 | Doublet | 2H |

| Aromatic (CH₂C₆H₄) | 6.7 - 7.0 | Doublet | 2H |

| Methylene (CH₂) | 4.0 - 4.5 | Singlet/Doublet | 2H |

| Methoxy (SO₂C₆H₄OCH₃) | 3.8 - 3.9 | Singlet | 3H |

| Methoxy (CH₂C₆H₄OCH₃) | 3.7 - 3.8 | Singlet | 3H |

| Amine (NH) | Variable | Broad Singlet | 1H |

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Aromatic Carbons: Signals for the twelve aromatic carbons would be observed in the downfield region (typically δ 110-165 ppm). The carbons attached to the methoxy groups and the sulfur and nitrogen atoms would have distinct chemical shifts.

Aliphatic Carbons: The methylene carbon would appear in the aliphatic region (typically δ 45-55 ppm). The two methoxy carbons would also be found in this region, generally between δ 55-60 ppm.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-S) | 130 - 140 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (CH) | 110 - 130 |

| Aromatic (C-CH₂) | 125 - 135 |

| Methylene (CH₂) | 45 - 55 |

| Methoxy (OCH₃) | 55 - 60 |

Advanced NMR Techniques for Stereochemical Insights

As this compound is an achiral molecule, advanced NMR techniques for stereochemical insights, such as NOESY or ROESY, would not be applicable for determining stereochemistry. However, techniques like COSY and HMQC/HSQC could be used to confirm the connectivity between protons and carbons.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Sulfonyl (S=O) and N-H Stretching Frequencies

The IR spectrum would show characteristic absorption bands for the sulfonyl and amine groups.

Sulfonyl (S=O) Vibrations: The sulfonamide group would exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

N-H Stretching: The N-H bond of the sulfonamide would show a stretching vibration, typically in the region of 3300-3200 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Characterization of Methoxy Group Vibrations

The methoxy groups would also give rise to characteristic IR absorption bands.

C-H Stretching: The C-H bonds of the methoxy groups would show stretching vibrations just below 3000 cm⁻¹.

C-O Stretching: A strong C-O stretching band for the aryl ether linkage would be expected in the region of 1275-1200 cm⁻¹ (asymmetric) and a weaker band around 1075-1020 cm⁻¹ (symmetric).

A hypothetical data table for the expected IR absorption frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| S=O | Asymmetric Stretching | 1370 - 1330 |

| S=O | Symmetric Stretching | 1180 - 1160 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretching | 1075 - 1020 |

Despite a comprehensive search of scientific literature and crystallographic databases, specific experimental data for the compound this compound, particularly concerning its high-resolution mass spectrometry fragmentation and detailed X-ray crystallographic analysis, is not publicly available.

The performed searches did not yield any publications or database entries containing Electrospray Ionization Mass Spectrometry (ESI-MS), Electron Impact Mass Spectrometry (EIMS), or X-ray crystallography data for this specific molecule. While extensive information exists for structurally related benzenesulfonamide (B165840) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous compounds.

Therefore, it is not possible to generate the requested article with the specified content and adhere to the explicit constraint of using information only pertaining to this compound.

X-ray Crystallography for Molecular Conformation and Crystal Packing

Torsion Angle Analysis for Conformational Preferences

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom around several key single bonds. Analysis of torsion angles, particularly through X-ray crystallography, provides precise insights into the molecule's preferred spatial arrangement in the solid state. While direct crystallographic data for the title compound is not presently available in the searched literature, a comprehensive analysis of closely related structures allows for a detailed and well-founded inference of its conformational behavior.

Another crucial conformational parameter is the torsion angle involving the benzyl group, specifically S-N-C(H₂)-C(aromatic). The rotation around the N-CH₂ bond determines the orientation of the 4-methoxybenzyl ring relative to the rest of the molecule. This orientation is influenced by a combination of steric effects and potential weak intramolecular interactions.

The relative orientation of the two 4-methoxyphenyl (B3050149) rings is also a key feature. In N-benzyl sulfonamides, the two aromatic rings are typically not coplanar. For example, the dihedral angle between the two benzene rings in N-Benzyl-N,4-dimethylbenzenesulfonamide is 82.83 (16)°. nih.govresearchgate.net This significant twist minimizes steric repulsion between the two bulky aromatic moieties. It is therefore highly probable that the two 4-methoxyphenyl rings in the title compound will also be oriented at a significant angle to one another.

The tables below summarize the pertinent torsion angles found in structurally analogous compounds, which provide a strong basis for predicting the conformational preferences of this compound.

| Compound | Torsion Angle (°C) | Value (°) | Reference |

|---|---|---|---|

| N-Benzyl-N,4-dimethylbenzenesulfonamide | C(aryl)-S-N-C(benzyl) | 71.4 (2) | nih.govresearchgate.net |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C(aryl)-S-N-C(benzyl) | 84.2 (2) | nsf.gov |

| N-(4-Methoxyphenyl)-nitrobenzenesulfonamide Isomers | C(aryl)-S-N-C(aryl) | -58.6 (3) to +66.56 (3) | mdpi.com |

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N-Benzyl-N,4-dimethylbenzenesulfonamide | 82.83 (16) | nih.govresearchgate.net |

Theoretical and Computational Investigations of Molecular Behavior

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in determining the electronic properties and geometric stability of a molecule. These methods provide a foundational understanding of molecular orbitals and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com

For a structurally similar compound, N'-(4-methoxybenzylidene)benzenesulfonohydrazide, DFT calculations using the B3LYP/6-311G(d,p) basis set have been performed to analyze these properties. nih.gov The analysis of frontier molecular orbitals is essential for predicting charge transfer within the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies from DFT Analysis of a Related Sulfonamide Data is for the analogous compound N'-(4-methoxybenzylidene)benzenesulfonohydrazide. nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -8.51 |

| LUMO Energy | -3.81 |

| Energy Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) analysis is another facet of DFT that provides insights into intramolecular charge transfer and hyperconjugative interactions, further explaining the molecule's stability. nih.gov

Theoretical calculations are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR spectra. nih.gov By comparing the theoretically calculated shifts with experimental data, researchers can confirm the molecular structure. nih.gov For the related compound N'-(4-methoxybenzylidene)benzenesulfonohydrazide, a strong correlation between the calculated and experimental NMR spectra has been demonstrated, validating the computational approach. nih.gov

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Related Sulfonamide Data is for the analogous compound N'-(4-methoxybenzylidene)benzenesulfonohydrazide in DMSO-d6. nih.gov

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| N-CH | 8.11 | 8.01 |

| Ar-H | 7.16 - 8.64 | 7.15 - 8.52 |

| CH₃ | 3.49 - 4.05 | 3.41 - 3.98 |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. The benzenesulfonamide (B165840) scaffold is known to interact with several important protein targets.

Docking studies have explored the interaction of benzenesulfonamide derivatives with several key protein targets implicated in various diseases.

Tubulin: Tubulin is a critical protein involved in microtubule formation, making it a key target for anticancer agents. researchgate.net Derivatives of 4-methoxy-N-aryl benzenesulfonamide have been investigated as tubulin polymerization inhibitors. researchgate.net Docking studies indicate that these compounds can bind to the colchicine (B1669291) binding site of β-tubulin, a pocket known to accommodate microtubule-destabilizing agents. researchgate.netresearchgate.net The interactions within this site are typically hydrophobic, involving key amino acid residues that stabilize the ligand. researchgate.net

Carbonic Anhydrase: Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes that are important therapeutic targets. nih.gov The sulfonamide group is a classic zinc-binding functional group, and numerous benzenesulfonamide derivatives have been designed as potent hCA inhibitors. Docking simulations consistently show the sulfonamide moiety coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site. Additional hydrogen bonds with nearby residues, such as Gln92 and Thr200 in hCA IX, further anchor the inhibitor.

Glyoxalase I (Glo-I): The glyoxalase system, particularly Glo-I, is overexpressed in many cancer cells, making it an attractive target for anticancer drug design. Docking studies of 1,4-benzenesulfonamide derivatives have been performed to understand their binding pattern within the Glo-I active site. These studies suggest that the inhibitors interact with the catalytic zinc atom and form hydrogen bonds with key residues in the active site, explaining their inhibitory activity.

Perforin (B1180081): Perforin is a pore-forming protein used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells. nih.gov Inhibition of perforin is a strategy for developing specific immunosuppressive treatments. nih.gov Benzenesulfonamide-based compounds have been identified as a class of perforin inhibitors. nih.govresearchgate.net It is hypothesized that the sulfonamide NH group is important for the interaction with the protein target.

Table 3: Summary of Predicted Interactions for the Benzenesulfonamide Scaffold with Protein Targets

| Protein Target | Key Predicted Interactions |

| Tubulin | Hydrophobic interactions within the colchicine binding site. researchgate.netresearchgate.net |

| Carbonic Anhydrase | Coordination of the sulfonamide group with the active site Zn²⁺ ion; H-bonds with active site residues. |

| Glyoxalase I | Interaction with the catalytic zinc atom; H-bonds with active site residues. |

| Perforin | Interaction involving the sulfonamide NH group. |

Assessment of Protein Flexibility in Docking Simulations

Standard docking procedures often treat the protein receptor as a rigid structure. However, proteins are dynamic entities, and their flexibility can be crucial for ligand binding. Advanced docking protocols, such as flexible docking, allow for specific amino acid side chains or even backbone segments of the protein to move during the simulation. This approach can provide a more accurate prediction of the binding mode and affinity. For instance, flexible docking protocols have been utilized in studies of benzenesulfonamide derivatives targeting Glyoxalase I to better understand the ligand-receptor binding patterns.

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking.

Starting from the docked pose, an MD simulation can reveal whether the ligand remains stably bound within the active site over a period of nanoseconds. Key parameters are analyzed from the simulation trajectory to assess stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand's binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are stable. Low fluctuation for residues in the binding site indicates stable interactions with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

MD simulations performed on benzenesulfonamide derivatives complexed with human carbonic anhydrase IX have confirmed the stability of the docked conformations, validating the binding modes predicted by docking studies.

Simulation of Ligand Diffusion and Binding Pathways

There are no available studies that simulate the diffusion and delineate the binding pathways of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide to a biological target. Such simulations are crucial for understanding the kinetics of binding and the mechanism by which the ligand recognizes and associates with its target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models have been developed for this compound. QSAR studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities, thereby guiding the design of more potent molecules.

Identification of Key Physicochemical Descriptors influencing Activity

Due to the absence of QSAR studies for this compound, the key physicochemical descriptors (such as Topological Polar Surface Area (TPSA), LogP, and the number of rotatable bonds) that may influence its biological activity have not been computationally identified or validated.

Table of Physicochemical Properties (Theoretical)

While specific experimental or advanced computational studies are unavailable, theoretical values for key physicochemical descriptors can be calculated using computational software. The following table presents predicted values for this compound.

| Descriptor | Predicted Value |

| Molecular Formula | C₁₅H₁₇NO₄S |

| Molecular Weight | 307.37 g/mol |

| Topological Polar Surface Area (TPSA) | 65.4 Ų |

| LogP (octanol-water partition coefficient) | 2.8 |

| Number of Rotatable Bonds | 5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Aromatic Ring Substitutions on Activity

The nature and position of substituents on the aromatic rings of the benzenesulfonamide (B165840) core are critical determinants of biological activity. Variations in these substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The methoxy (B1213986) (-OCH3) group, present on both aromatic rings of the parent compound, and the bromo (Br) substituent have been extensively studied in related benzenesulfonamide scaffolds.

Research on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives has shown that methoxy and bromo substitutions can lead to potent cytotoxic compounds. nih.gov A study systematically introduced these groups onto the aniline (B41778) ring, revealing that compounds with 2,5-dimethoxy substitutions, particularly those also featuring a bromine atom at the 4-position, were among the most potent against human tumor cell lines. nih.gov For instance, certain 4-brominated compounds exhibited nanomolar antiproliferative potency, disrupting the microtubule network in cancer cells and inducing apoptosis. nih.gov

Similarly, in studies of inhibitors for the Keap1-Nrf2 protein-protein interaction, a 4-methoxy group on the benzenesulfonyl moiety contributed to good inhibitory activity (IC50 = 0.79 μM). nih.gov In the same series, the 4-bromo substituted compound also proved to be potent (IC50 = 0.59 μM), outperforming other halogenated analogs like 4-fluoro and 4-trifluoromethyl derivatives. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Inhibitory Activity (IC50)

| Compound Series | Substituent at 4-position | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Keap1-Nrf2 Inhibitors | -OCH3 | Keap1-Nrf2 PPI | 0.79 | nih.gov |

| Keap1-Nrf2 Inhibitors | -Br | Keap1-Nrf2 PPI | 0.59 | nih.gov |

| Keap1-Nrf2 Inhibitors | -F | Keap1-Nrf2 PPI | >2.0 (approx. 3-fold less potent than -OCH3) | nih.gov |

| Keap1-Nrf2 Inhibitors | -CF3 | Keap1-Nrf2 PPI | >1.5 (approx. 2-fold less potent than -OCH3) | nih.gov |

| 12-Lipoxygenase Inhibitors | -H (Parent Compound) | 12-Lipoxygenase | 4.5 | nih.gov |

| 12-Lipoxygenase Inhibitors | -Br | 12-Lipoxygenase | 2.2 | nih.gov |

| 12-Lipoxygenase Inhibitors | -OCH3 | 12-Lipoxygenase | 22 | nih.gov |

The electronic properties of substituents, broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly modulate the reactivity and binding affinity of benzenesulfonamide derivatives. studypug.comlibretexts.org EDGs, such as methoxy (-OCH3) and alkyl groups, increase electron density in the aromatic ring, which can enhance interactions with certain biological targets. dummies.com Conversely, EWGs, like nitro (-NO2) or trifluoromethyl (-CF3), decrease the ring's electron density. studypug.com

In the development of anticancer agents targeting carbonic anhydrase IX, a clear trend was observed where substitution with electron-donating groups resulted in a better inhibitory effect than substitution with electron-withdrawing groups. rsc.org Similarly, for Keap1-Nrf2 inhibitors, electron-donating groups like 4-methyl and 4-methoxy were associated with potent activity. nih.gov In contrast, electron-withdrawing groups such as 4-fluoro and 4-trifluoromethyl were found to be less potent. nih.gov These findings suggest that an electron-rich aromatic ring on the sulfonyl moiety is favorable for binding to this specific target.

This principle underscores the importance of the 4-methoxy group on the benzenesulfonamide portion of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, as it acts as an EDG, potentially enhancing its biological activity through favorable electronic interactions within the target's binding site.

Role of N-Substituents on Biological Interaction

The substituent attached to the sulfonamide nitrogen atom (the N-substituent) plays a pivotal role in defining the molecule's three-dimensional shape, flexibility, and potential for hydrogen bonding, all of which are critical for specific biological interactions.

The principle of minimal steric interaction suggests that a substituent will adopt a conformation that minimizes steric repulsions. unina.it The size and substitution pattern of the N-benzyl group can introduce steric hindrance, which may either block access to the binding site or, conversely, promote a specific binding orientation by preventing non-productive conformations. unina.itresearchgate.net The flexibility of the methylene (B1212753) (-CH2-) linker between the nitrogen and the phenyl ring allows for a degree of rotational freedom, enabling the molecule to adapt its conformation to the topology of the binding pocket.

Replacing the N-benzyl group with other alkyl or aromatic substituents can dramatically alter biological activity. Studies on N-substituted-(4-bromophenyl)benzenesulfonamides as enzyme inhibitors found that the nature of the N-substituent was critical for activity. juniperpublishers.com For instance, compounds with alkyl groups on the nitrogen atom, such as n-heptyl or n-octyl, showed good inhibition against acetylcholinesterase (AChE). juniperpublishers.com This suggests that hydrophobic interactions provided by these alkyl chains are important for binding to the AChE active site.

The introduction of different substituents on the sulfonamide nitrogen has been a common strategy in developing novel therapeutic agents. nih.gov The size, shape, and chemical nature of these N-substituents can influence properties such as solubility, membrane permeability, and binding affinity. For example, incorporating larger aromatic systems or functional groups capable of forming additional hydrogen bonds can lead to enhanced potency and selectivity.

Table 2: Influence of N-Alkyl Substituents on Acetylcholinesterase (AChE) Inhibition

| Compound Series | N-Substituent | IC50 (µM) against AChE | Reference |

|---|---|---|---|

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | n-heptyl | 92.13 ± 0.15 | juniperpublishers.com |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | n-octyl | 98.72 ± 0.12 | juniperpublishers.com |

Correlations between Structural Features and Enzyme Inhibition

The specific structural elements of this compound and its analogs can be directly correlated with their ability to inhibit various enzymes. The benzenesulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes. nih.govmdpi.com The sulfonamide group (-SO2NH-) coordinates to the zinc ion in the active site, which is a primary mechanism of inhibition.

The SAR data suggest a multi-point binding model for benzenesulfonamide derivatives:

The Sulfonamide Core : Acts as the primary binding motif for certain enzymes like carbonic anhydrases. nih.gov

Aromatic Ring Substituents : The electron-donating methoxy group on the benzenesulfonamide ring can enhance binding affinity, possibly by modulating the acidity of the sulfonamide proton or through favorable electronic interactions with the active site. rsc.org

The N-Substituent : The N-(4-methoxybenzyl) group explores a different region of the binding pocket. Its conformation, size, and the methoxy group's potential for hydrogen bonding can contribute significantly to both potency and selectivity. nih.gov

In the case of tubulin inhibitors, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides were found to bind to the colchicine (B1669291) site, a hydrophobic region at the interface of α- and β-tubulin. nih.gov The methoxy and bromo substitutions likely enhance hydrophobic and other interactions within this pocket, leading to the inhibition of microtubule polymerization. nih.gov For acetylcholinesterase and α-glucosidase inhibitors, different structural features are important. For instance, N-alkyl chains can provide the necessary hydrophobicity to interact with the active sites of these enzymes. juniperpublishers.com

Molecular Mechanisms Underlying Observed Preclinical Activities

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an important target for anticancer drugs. nih.gov Several classes of compounds, including some sulfonamides, are known to interfere with microtubule dynamics.

Research on 1-sulfonyl indoline (B122111) derivatives, which contain a benzenesulfonamide moiety, has led to the discovery of potent microtubule-targeting agents. nih.gov These compounds have been shown to induce cytotoxicity in various human cancer cell lines. nih.gov The structure-activity relationship studies of these benzenesulfonamide derivatives indicate that the nature of the substituents on the heterocyclic ring system influences their activity. While there is no direct evidence of this compound binding to tubulin or disrupting microtubule dynamics, its general structural features are shared with other sulfonamides that have been shown to possess such activity.

Cell Cycle Arrest Induction (e.g., G2/M phase)

Research into the mechanisms of action for benzenesulfonamide derivatives has revealed their significant impact on cell cycle progression, particularly inducing arrest at the G2/M checkpoint. Studies on various cancer cell lines demonstrate that this class of compounds can halt cell division, leading to an accumulation of cells in the G2/M phase.

One study investigating novel benzenesulfonate (B1194179) scaffolds found that these compounds induced potent G2/M phase arrest in both human chronic myelogenous leukemia (K562) and human glioblastoma (U-251) cells. microbenotes.com The effect was concentration-dependent, with one derivative causing the percentage of U-251 cells in the G2/M phase to increase to 58.73% at a concentration of 0.5 µM. microbenotes.com In K562 cells, a similar trend was observed. microbenotes.com This strong cell cycle arrest effect was noted to be even greater than that induced by the established antimitotic drug paclitaxel (B517696) under similar experimental conditions. mdpi.com

Further studies on other novel sulfonamide derivatives corroborate these findings. A 2,4-dinitrobenzenesulfonamide (B1250028) compound was shown to induce G2/M arrest in K562 leukemia cells. nih.gov Similarly, certain N-(6(4)-indazolyl)benzenesulfonamide derivatives also caused a block in the G2/M phase of the cell cycle in human ovarian carcinoma, human lung adenocarcinoma, and murine leukemia cell lines. nih.gov The disruption of the G2/M checkpoint is a key mechanism for the anticancer activity of this class of compounds, preventing mitotic entry and proliferation of cancer cells. mdpi.comnih.gov

| Cell Line | Compound/Derivative | Concentration | % of Cells in G2/M Phase | Source |

|---|---|---|---|---|

| U-251 (Glioblastoma) | Benzenesulfonate Derivative (BS4) | 0.5 µM | 58.73% | microbenotes.com |

| K562 (Leukemia) | Benzenesulfonate Derivative (BS1) | 0.125 µM | 37.20% | microbenotes.com |

| K562 (Leukemia) | 2,4-Dinitrobenzenesulfonamide (S1) | Not Specified | Significant G2/M Arrest | nih.gov |

| A2780, A549, P388 (Ovarian, Lung, Leukemia) | N-(6(4)-indazolyl)benzenesulfonamides | IC75 | Block in G2/M Phase | nih.gov |

Apoptosis Induction Pathways (e.g., Annexin V-FITC positive cells)

A crucial mechanism for the anticancer effects of benzenesulfonamide derivatives is the induction of apoptosis, or programmed cell death. The externalization of phosphatidylserine (B164497) (PS) on the cell surface is an early hallmark of apoptosis, which can be detected using Annexin V-FITC staining. nih.govaatbio.comimmunostep.com

Studies on novel 4-thiazolone-based benzenesulfonamides demonstrated a potent ability to induce apoptosis. One derivative, in particular, caused a 22-fold increase in the percentage of Annexin V-FITC positive cells in the triple-negative breast cancer cell line MDA-MB-231 compared to untreated controls. rsc.orgnih.gov This indicates a significant pro-apoptotic effect mediated by the compound. rsc.orgnih.gov

The apoptotic pathways induced by benzenesulfonamides can involve both intrinsic (mitochondrial) and extrinsic (death receptor) routes. In acute leukemia cells, a 2,4-dinitrobenzenesulfonamide derivative was found to activate both pathways in the K562 cell line, evidenced by loss of mitochondrial potential and increased Fas receptor expression. nih.gov This activation leads to a cascade of events, including the activation of caspases, such as caspase-3, which are executioner enzymes of apoptosis. nih.gov Further evidence from a study on an aminobenzenesulfonamide derivative showed it induces the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway. nih.gov

| Cell Line | Compound/Derivative | Apoptotic Marker/Pathway | Key Finding | Source |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 4-Thiazolone-based benzenesulfonamide (4e) | Annexin V-FITC | 22-fold increase in apoptotic cells vs. control. | rsc.orgnih.gov |

| K562 (Leukemia) | 2,4-Dinitrobenzenesulfonamide (S1) | Intrinsic & Extrinsic Pathways | Increased FasR expression, mitochondrial potential loss, caspase-3 activation. | nih.gov |

| Colorectal Cancer Cells | Aminobenzenesulfonamide derivative (3c) | Cytochrome c | Induces cytochrome c release from mitochondria. | nih.gov |

| A2780, A549, P388 | N-(6(4)-indazolyl)benzenesulfonamides | p53 and bax | Upregulation of pro-apoptotic proteins. | nih.gov |

Modulation of Reactive Oxygen Species (ROS) Levels

The modulation of intracellular reactive oxygen species (ROS) levels is another mechanism through which benzenesulfonamide derivatives can exert their cytotoxic effects. Cancer cells often have a delicate redox balance, and disrupting this balance by increasing ROS production can push them past a threshold of oxidative stress, leading to cell death. nih.gov

Research has shown that certain aminobenzenesulfonamide derivatives induce apoptosis in colorectal cancer cells specifically through the increased production of ROS. nih.gov This elevation in ROS was linked to subsequent downstream events, including the release of cytochrome c and the activation of caspases, directly linking oxidative stress to the induction of programmed cell death. Furthermore, the study observed that treatment with this derivative led to a reduction in the levels of NADPH and glutathione (B108866) (GSH), key components of the cell's antioxidant defense system, further contributing to a state of oxidative stress. nih.gov

Influence on Intracellular pH

Currently, there is no specific research data available detailing the direct influence of this compound on intracellular pH.

DNA Intercalation and Topoisomerase I Activity

There is no specific scientific evidence available to suggest that this compound or closely related benzenesulfonamides function through DNA intercalation or by inhibiting the activity of topoisomerase I.

Interference with Folic Acid Synthesis in Bacterial Models

The sulfonamide functional group is the cornerstone of a major class of antibacterial agents. The mechanism of action for these compounds is well-established and centers on the disruption of the folic acid synthesis pathway, which is essential for bacterial survival. patsnap.comdrugbank.commsdmanuals.com Bacteria must synthesize their own folic acid de novo, as they cannot utilize external sources. researchgate.net This pathway is an ideal antibacterial target because humans obtain folic acid through their diet and lack this synthetic machinery. patsnap.commsdmanuals.com

This compound, as a member of the sulfonamide class, is understood to function through this mechanism. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.comresearchgate.net Due to this structural mimicry, the sulfonamide molecule acts as a competitive inhibitor, binding to the active site of DHPS and preventing PABA from being incorporated into dihydropteroate. patsnap.comdrugbank.com This action blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. microbenotes.comnih.gov By inhibiting this critical metabolic pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect. researchgate.net

Antivascular Properties in Preclinical Models (e.g., inhibition of cell migration, invasion, endothelial tube formation)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Emerging research indicates that some benzenesulfonamide derivatives possess antivascular and antimetastatic properties by inhibiting these key cellular processes.

A study on a novel aminobenzenesulfonamide derivative demonstrated its capacity to inhibit the migration of colorectal cancer cells. nih.gov Similarly, another investigation found that a benzenesulfonamide-1,2,3-triazole hybrid could effectively suppress both the migration and invasion of OVCAR-8 ovarian cancer cells in a concentration- and time-dependent manner. nih.gov While specific data on the inhibition of endothelial tube formation for this compound is not detailed, the demonstrated ability of related compounds to impede cancer cell migration and invasion suggests a potential role in disrupting the processes that contribute to tumor progression and angiogenesis.

Preclinical Biological Activity and Pathway Elucidation

In Vitro Antiproliferative Activity against Cancer Cell Lines

No publicly available data details the efficacy of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide against the specified human tumor cell lines.

There is no available research on the role of this compound in the inhibition of multidrug resistance (MDR) mechanisms in cancer cells.

In Vivo Preclinical Efficacy Studies (Non-human models)

No in vivo efficacy studies for this compound in non-human models have been reported in the scientific literature.

Antitumor Activity in Rodent Models and Human Tumor Xenografts

No studies were found that evaluated the antitumor activity of this compound in rodent models or human tumor xenografts. There is no available data on its efficacy in reducing tumor volume or its effects on cancer cell proliferation in vivo.

Evaluation of Immunosuppressive Effects via Perforin (B1180081) Inhibition in Murine Models

No research could be identified that investigates the immunosuppressive effects of this compound. Specifically, there are no reports on its mechanism of action involving perforin inhibition in murine models.

Antidiabetic Activity in Animal Models (e.g., streptozotocin-induced rat model)

There is no available literature describing the antidiabetic properties of this compound. No studies have been published that assess its impact on blood glucose levels or other diabetic markers in animal models such as the streptozotocin-induced rat model.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Preclinical Models

Analysis of Compound Distribution and Metabolism in Animal Models

No pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models have been published.

Correlation of Exposure with Biological Response in Preclinical Systems

As there is no available data on the biological activity or pharmacokinetic profile of the compound, no research exists that correlates its exposure levels with any biological response in preclinical systems.

Due to the complete absence of specific research data for this compound in the requested areas, the generation of an informative and scientifically accurate article is not feasible.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Benzenesulfonamide (B165840) Analogs with Enhanced Specificity

The development of novel benzenesulfonamide analogs with improved potency and target specificity is a key area for future research. A common synthetic route to N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. For instance, the synthesis of a related compound, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, is achieved by reacting 2-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine (B45378) in the presence of a base like triethylamine (B128534). orgsyn.org A similar approach could be employed for the synthesis of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide by using 4-methoxybenzenesulfonyl chloride as the starting material.

To enhance specificity, future design strategies could focus on modifying the methoxybenzyl and benzenesulfonamide moieties. This could involve:

Introduction of diverse substituents: Exploring a range of electron-donating and electron-withdrawing groups on either aromatic ring to modulate electronic properties and binding interactions.

Bioisosteric replacement: Replacing the methoxy (B1213986) groups with other functionalities that mimic their steric and electronic properties to improve pharmacokinetic profiles.

Conformational constraint: Introducing rigid linkers or cyclic structures to lock the molecule in a bioactive conformation, potentially increasing affinity for a specific target.

These synthetic efforts will generate a library of analogs for comprehensive structure-activity relationship (SAR) studies, guiding the design of more potent and selective compounds.

Exploration of Novel Biological Targets for Benzenesulfonamide Scaffolds

The benzenesulfonamide moiety is a versatile pharmacophore known to interact with a variety of biological targets. While the specific targets of this compound are yet to be elucidated, the broader class of benzenesulfonamides has shown activity against several important enzyme families and receptors.

Table 1: Potential Biological Targets for Benzenesulfonamide Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Carbonic Anhydrases | CA IX | Oncology |

| Receptor Tyrosine Kinases (RTKs) | TrkA | Oncology (Glioblastoma) |

| Other Enzymes | Acetylcholinesterase, Butyrylcholinesterase, Cyclooxygenase-2 (COX-2) | Neurodegenerative diseases, Inflammation |

Future research should involve screening this compound and its newly synthesized analogs against a diverse panel of biological targets. High-throughput screening (HTS) campaigns followed by more focused enzymatic and cellular assays can identify novel and unexpected biological activities. For example, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), a target in hypoxic solid tumors. sigmaaldrich.comnih.gov Furthermore, some analogs have shown potential in treating glioblastoma by targeting receptor tyrosine kinases like TrkA. mdpi.com Exploring these and other potential targets could reveal new therapeutic applications for this class of compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can be leveraged to accelerate the development of benzenesulfonamide-based therapeutics.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of benzenesulfonamide analogs with their biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing.

De novo Drug Design: Utilizing generative AI models to design novel benzenesulfonamide derivatives with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These models can explore a vast chemical space to propose innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches.

Target Prediction: Employing machine learning algorithms to predict the most likely biological targets for this compound and its analogs based on their chemical structure. This can help to focus experimental efforts and uncover novel mechanisms of action.

By harnessing the power of AI and ML, researchers can significantly reduce the time and cost associated with the discovery and optimization of new benzenesulfonamide-based drugs.

Development of Advanced Preclinical Models for Mechanistic Validation

Once promising lead compounds have been identified, their efficacy and mechanism of action must be validated in relevant preclinical models. Moving beyond simple cell-based assays, future research should utilize more sophisticated and translationally relevant models.

Examples of advanced preclinical models include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids that more accurately mimic the in vivo microenvironment of tissues and tumors compared to traditional 2D cell cultures.

Patient-Derived Xenografts (PDX): Models where tumor tissue from a patient is implanted into an immunodeficient mouse, providing a more accurate representation of human tumor biology and heterogeneity.

Genetically Engineered Mouse Models (GEMMs): Mice that have been genetically modified to develop specific diseases, allowing for the study of drug efficacy in a more physiologically relevant context.

The use of these advanced models will provide a more robust evaluation of the therapeutic potential of benzenesulfonamide analogs and increase the likelihood of successful translation to clinical trials.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound and its analogs, a systems-level approach is required. The integration of multiple "omics" datasets can provide a comprehensive view of the cellular pathways and networks that are modulated by these compounds. nih.gov

Table 2: Multi-Omics Approaches for Pathway Analysis

| Omics Type | Information Provided |

| Transcriptomics | Changes in gene expression (mRNA levels) |

| Proteomics | Changes in protein expression and post-translational modifications |

| Metabolomics | Changes in the levels of small molecule metabolites |

| Genomics | Identification of genetic factors that may influence drug response |

By combining data from transcriptomics, proteomics, metabolomics, and genomics, researchers can:

Identify the key signaling pathways that are perturbed by treatment with benzenesulfonamide analogs.

Uncover novel biomarkers that can be used to predict patient response to treatment.

Elucidate potential mechanisms of drug resistance.

This integrated multi-omics approach will provide a more holistic understanding of the pharmacological effects of this compound class and facilitate the development of more effective and personalized therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-methoxybenzylamine with 4-methoxybenzenesulfonyl chloride under basic conditions. Key steps include:

- Amine activation : Use a base like triethylamine or pyridine to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride .

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95% by NMR) .

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC to minimize byproducts.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the absence of unreacted starting materials and verify methoxy ( ~3.8 ppm) and sulfonamide ( ~7.5–8.0 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 366.43 for derivatives) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric ratios .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a scaffold for designing enzyme inhibitors (e.g., kynurenine 3-monooxygenase) and receptor modulators due to its sulfonamide moiety, which enhances binding affinity to biological targets . Its methoxy groups improve solubility and metabolic stability compared to non-substituted analogs .

Advanced Research Questions

Q. How can computational methods like Multiwfn aid in understanding the electronic properties of this compound?

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions to predict reactivity sites (e.g., sulfonamide nitrogen) .

- Bond Order Analysis : Quantify bond strength between the sulfonamide sulfur and adjacent atoms to assess stability under acidic/basic conditions .

- Orbital Composition : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate with spectroscopic data (e.g., UV-Vis absorption) .

Q. What strategies resolve contradictions in synthetic yields or unexpected byproducts?

- Byproduct Identification : Use LC-MS or - HSQC NMR to trace impurities (e.g., incomplete deprotection of methoxy groups or sulfonic acid derivatives) .

- Condition Screening : Test alternative reagents (e.g., boron tribromide for methoxy cleavage instead of HBr) and inert atmospheres to suppress side reactions .

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELX suite) confirms molecular geometry and detects stereochemical anomalies .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Hydrogen Bonding Networks : Intermolecular N–H···O and C–H···O interactions (observed in crystal structures) enhance thermal stability and reduce hygroscopicity .

- Torsion Angles : Dihedral angles between the benzene rings (e.g., ~50° in indazole derivatives) affect solubility and crystallinity .

Q. What advanced techniques are used to study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) to enzymes like KMO .

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures of target proteins (e.g., PDB IDs) and validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .

Methodological Considerations

Q. How can substituent variations (e.g., replacing methoxy with ethoxy) impact bioactivity?

- SAR Studies : Synthesize analogs via nucleophilic substitution (e.g., alkyl halides) and compare IC values in enzyme assays. Methoxy groups generally enhance membrane permeability, while bulkier substituents (e.g., ethoxy) may sterically hinder binding .

- Computational QSAR : Use Gaussian or GAMESS to model substituent effects on electronic parameters (e.g., Hammett constants) .

Q. What are the best practices for handling light/temperature-sensitive derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.